An In-depth Technical Guide to (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
An In-depth Technical Guide to (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
CAS Number: 1242339-95-2
This technical guide provides a comprehensive overview of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride, a fluorinated organic compound of interest to researchers and professionals in the fields of drug discovery and development. This document details the compound's properties, outlines a potential synthetic pathway, and explores its relevance within the broader context of medicinal chemistry.
Compound Properties
(3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride is a salt of the parent compound, (3-(Trifluoromethyl)benzyl)hydrazine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many research applications. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1242339-95-2 | [1][2] |
| Molecular Formula | C₈H₁₁Cl₂F₃N₂ | [1][2] |
| Molecular Weight | 263.09 g/mol | [1][2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in water (predicted) | General chemical knowledge |
Synthesis and Experimental Protocols
Step 1: Formation of the Hydrazone
The initial step involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and hydrazine hydrate to form the corresponding hydrazone.
-
Reaction: 3-(Trifluoromethyl)benzaldehyde + Hydrazine Hydrate → 3-(Trifluoromethyl)benzaldehyde Hydrazone
-
General Protocol:
-
Dissolve 3-(trifluoromethyl)benzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone product can often be isolated by precipitation or evaporation of the solvent.
-
Step 2: Reduction of the Hydrazone
The hydrazone is then reduced to the corresponding hydrazine.
-
Reaction: 3-(Trifluoromethyl)benzaldehyde Hydrazone → (3-(Trifluoromethyl)benzyl)hydrazine
-
General Protocol:
-
Dissolve the hydrazone in a suitable solvent, such as methanol or ethanol.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
After the reaction is complete, work up the mixture to isolate the crude (3-(Trifluoromethyl)benzyl)hydrazine. This may involve quenching the reaction, extracting the product into an organic solvent, and drying the organic layer.
-
Step 3: Formation of the Dihydrochloride Salt
The final step is the formation of the dihydrochloride salt to improve stability and solubility.
-
Reaction: (3-(Trifluoromethyl)benzyl)hydrazine + 2 HCl → (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
-
General Protocol:
-
Dissolve the crude (3-(Trifluoromethyl)benzyl)hydrazine in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to the hydrazine solution with stirring.
-
The dihydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
A workflow diagram for this proposed synthesis is provided below.
Role in Drug Discovery and Development
While specific biological activity data for (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride is not extensively documented, its structural features suggest potential applications in medicinal chemistry. The trifluoromethyl group and the benzylhydrazine scaffold are both recognized for their importance in the design of bioactive molecules.
The Trifluoromethyl Group:
The incorporation of a trifluoromethyl (-CF₃) group into a drug candidate can significantly enhance its pharmacological properties. The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the -CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation, thereby increasing the drug's half-life. It can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.
The Benzylhydrazine Scaffold:
Substituted benzylhydrazines are a class of compounds that have been investigated for a wide range of biological activities, including:
-
Antimicrobial Activity: Some benzylhydrazine derivatives have shown efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Activity: This class of compounds has been explored for its potential to modulate inflammatory pathways.
-
Anticancer Activity: Certain substituted hydrazines have demonstrated cytotoxic effects against cancer cell lines.
The hydrazine moiety itself is a versatile functional group that can participate in various interactions with biological macromolecules and can serve as a key building block for the synthesis of more complex heterocyclic systems with diverse pharmacological profiles.
Given these characteristics, (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The interplay between the trifluoromethyl group and the benzylhydrazine core could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A conceptual diagram illustrating this relationship is shown below.
Conclusion
(3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride is a chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its combination of a trifluoromethyl group and a benzylhydrazine scaffold makes it an attractive starting point for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research is warranted to fully elucidate its physicochemical characteristics, develop optimized synthetic protocols, and explore its specific biological activities and potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in leveraging this compound in their drug development endeavors.
